molecular formula C47H74O17 B14764192 Taccaoside E

Taccaoside E

Cat. No.: B14764192
M. Wt: 911.1 g/mol
InChI Key: LMVFODAQZPSFBM-CXHYRJMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taccaoside E is a natural product derived from the Tacca plant species. It is a steroidal saponin with a molecular formula of C47H74O17 and a molecular weight of 911.092.

Preparation Methods

Synthetic Routes and Reaction Conditions: Taccaoside E is typically extracted from the roots of Tacca plants. The extraction process involves the use of organic solvents such as ethanol. The crude extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Tacca plant roots, followed by purification using advanced chromatographic methods. The scalability of this process is limited by the availability of raw materials and the efficiency of the extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Taccaoside E undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .

Properties

Molecular Formula

C47H74O17

Molecular Weight

911.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3-hydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C47H74O17/c1-20-10-15-47(57-18-20)21(2)32-30(64-47)17-29-27-9-8-25-16-26(11-13-45(25,6)28(27)12-14-46(29,32)7)60-44-41(63-43-39(55)37(53)34(50)23(4)59-43)40(35(51)31(61-44)19-56-24(5)48)62-42-38(54)36(52)33(49)22(3)58-42/h8,20-23,26-44,49-55H,9-19H2,1-7H3/t20-,21+,22+,23+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,41-,42+,43+,44-,45+,46+,47-/m1/s1

InChI Key

LMVFODAQZPSFBM-CXHYRJMTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC(=O)C)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.